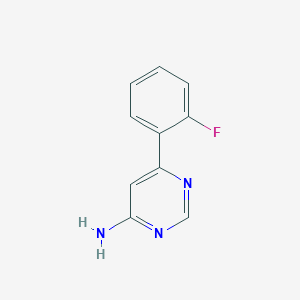

6-(2-Fluorophenyl)pyrimidin-4-amine

Description

BenchChem offers high-quality 6-(2-Fluorophenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Fluorophenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-fluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEDQQOXRXKOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 6-(2-Fluorophenyl)pyrimidin-4-amine

The following technical guide provides an in-depth analysis of 6-(2-Fluorophenyl)pyrimidin-4-amine , a privileged scaffold in medicinal chemistry utilized primarily in the development of kinase inhibitors and adenosine receptor antagonists.

Executive Summary

6-(2-Fluorophenyl)pyrimidin-4-amine is a heteroaromatic building block belonging to the 4-aminopyrimidine class. It functions as a bioisostere of the adenine ring found in ATP, making it a critical scaffold for designing ATP-competitive kinase inhibitors. The inclusion of the 2-fluorophenyl moiety at the C6 position introduces specific steric and electronic properties—namely, metabolic blockade at the ortho-position and conformational restriction—that enhance ligand-target binding affinity compared to non-fluorinated analogs.

| Property | Data |

| IUPAC Name | 6-(2-Fluorophenyl)pyrimidin-4-amine |

| Molecular Formula | C₁₀H₈FN₃ |

| Molecular Weight | 189.19 g/mol |

| SMILES | Nc1cc(nc(n1)c2ccccc2F) |

| Core Scaffold | 4-Aminopyrimidine |

| Primary Application | Kinase Inhibition (ATP-mimetic), Adenosine Receptor Antagonism |

Chemical Structure & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule consists of a pyrimidine ring substituted at the 4-position with a primary amine (-NH₂) and at the 6-position with a 2-fluorophenyl group.

-

Pyrimidine Core: The electron-deficient ring acts as a hydrogen bond acceptor (N1) and donor (C4-NH₂), mimicking the N1-C6 motif of adenine.

-

2-Fluorophenyl Substituent:

-

Electronic Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), slightly reducing the basicity of the pyrimidine ring compared to the phenyl analog.

-

Conformational Lock: The ortho-fluorine creates a steric clash or an intramolecular electrostatic interaction with the pyrimidine nitrogen or C5-hydrogen, restricting the rotation of the biaryl bond. This pre-organization can lower the entropic penalty upon binding to a protein target.

-

Metabolic Stability: The fluorine atom blocks the metabolically labile ortho-position on the phenyl ring, preventing hydroxylation by cytochrome P450 enzymes.

-

Physicochemical Profile (Predicted)

-

Appearance: Off-white to pale yellow crystalline solid.

-

Solubility: Low aqueous solubility; highly soluble in DMSO, DMF, and Methanol.

-

LogP (Octanol/Water): ~1.8 – 2.1 (Moderate lipophilicity suitable for CNS penetration).

-

pKa: ~4.5 (The pyrimidine N1 is the most basic site; protonation occurs here).

-

Polar Surface Area (PSA): ~51.8 Ų (Favorable for membrane permeability).

Synthesis & Manufacturing

The industrial standard for synthesizing 6-aryl-pyrimidin-4-amines is the Suzuki-Miyaura Cross-Coupling reaction. This method offers superior regioselectivity and yield compared to nucleophilic aromatic substitution (SNAr).

Retrosynthetic Analysis

The target molecule is disconnected at the C6-C(Ar) bond, revealing two key precursors:

-

Electrophile: 4-Amino-6-chloropyrimidine (commercially available).

-

Nucleophile: 2-Fluorophenylboronic acid.

Optimized Synthetic Protocol

Objective: Synthesis of 6-(2-Fluorophenyl)pyrimidin-4-amine on a 10g scale.

Reagents:

-

4-Amino-6-chloropyrimidine (1.0 eq)

-

2-Fluorophenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) [Chosen for stability and efficiency with aryl chlorides]

-

Base: 2M Na₂CO₃ (aqueous) (3.0 eq)

-

Solvent: 1,4-Dioxane (or DME)

Step-by-Step Methodology:

-

Inerting: Charge a 3-neck round-bottom flask with 4-amino-6-chloropyrimidine (10.0 g, 77.2 mmol) and 2-fluorophenylboronic acid (12.9 g, 92.6 mmol). Evacuate and backfill with Nitrogen (N₂) three times.

-

Solvation: Add degassed 1,4-Dioxane (150 mL) and stir to suspend.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3.15 g, 3.86 mmol) under N₂ flow.

-

Activation: Add 2M Na₂CO₃ solution (115 mL) via syringe. The reaction mixture will turn biphasic.

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: 190.2 [M+H]⁺).

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (300 mL) and wash with water (2 x 100 mL) and brine (100 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).

-

Crystallization: Recrystallize from Ethanol/Heptane to yield the pure product.

Synthesis Workflow Diagram

Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.

Medicinal Chemistry Applications

Kinase Inhibition Mechanism

This scaffold is a classic Type I Kinase Inhibitor pharmacophore. It binds to the ATP-binding pocket of kinases (e.g., p38 MAP kinase, JAK family, CDK2).

-

Hinge Binding: The pyrimidine N1 acts as a hydrogen bond acceptor, and the C4-amino group acts as a hydrogen bond donor. This pair forms a bidentate interaction with the backbone residues of the kinase hinge region (e.g., Met, Glu, or Leu residues).

-

Gatekeeper Interaction: The C6-aryl group extends into the hydrophobic back-pocket. The 2-fluoro substituent is often critical for orienting the phenyl ring to avoid steric clash with the "gatekeeper" residue (often Threonine or Methionine) or to fill a specific hydrophobic sub-pocket.

Adenosine Receptor Antagonism

In Adenosine A2A receptor antagonists, the 4-aminopyrimidine core serves as the anchor. The 2-fluorophenyl group mimics the furan or aryl groups seen in potent antagonists like Preladenant. The fluorine atom enhances metabolic stability against oxidative defluorination compared to non-substituted rings.

Pharmacophore Interaction Diagram

Figure 2: Pharmacophore mapping of the scaffold within a generic kinase ATP-binding site.

Analytical Characterization

To validate the identity of 6-(2-Fluorophenyl)pyrimidin-4-amine, the following analytical data is expected:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.35 (s, 1H, Pyrimidine H-2)

-

δ 7.90 (td, 1H, Phenyl H-6')

-

δ 7.45–7.55 (m, 1H, Phenyl H-4')

-

δ 7.30–7.40 (m, 2H, Phenyl H-3', H-5')

-

δ 7.10 (br s, 2H, NH₂, exchangeable)

-

δ 6.85 (s, 1H, Pyrimidine H-5)

-

-

¹³C NMR: Signals expected for C2 (pyrimidine), C4 (amine-bearing), C6 (aryl-bearing), C5, and the specific coupling patterns of the fluorophenyl ring (C-F coupling constants).

-

Mass Spectrometry (ESI+): m/z = 190.2 [M+H]⁺.

Safety & Handling (SDS Summary)

While specific toxicological data for this research chemical may be limited, it should be handled with the standard precautions for functionalized aminopyrimidines.

-

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Irritation: Category 2.

-

Eye Irritation: Category 2A.

-

STOT-SE: Category 3 (Respiratory irritation).

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 674843, 4-Amino-6-chloropyrimidine. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).

- Lombardo, L. J., et al. (2004).Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates the utility of aminopyrimidine scaffolds in kinase inhibitors).

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Reference for the metabolic and steric effects of the fluorine substituent).

Molecular weight and formula of 6-(2-Fluorophenyl)pyrimidin-4-amine

[1]

Executive Summary

6-(2-Fluorophenyl)pyrimidin-4-amine is a heteroaryl-amine scaffold widely utilized in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it consists of an electron-deficient pyrimidine core substituted with an electron-donating amine and a lipophilic, ortho-fluorinated phenyl ring.[1] This specific substitution pattern modulates the pKa of the pyrimidine nitrogens and introduces a conformational lock via the fluorine atom, making it a privileged motif in the design of kinase inhibitors (e.g., VEGFR, EGFR) and adenosine receptor antagonists.

Part 1: Physicochemical Profile[1][2]

The physicochemical properties of this molecule are dictated by the interplay between the basic aminopyrimidine moiety and the lipophilic fluorophenyl group.

Structural Specifications

| Property | Value | Notes |

| IUPAC Name | 6-(2-Fluorophenyl)pyrimidin-4-amine | Systematic nomenclature |

| Molecular Formula | C₁₀H₈FN₃ | |

| Molecular Weight | 189.19 g/mol | Monoisotopic Mass: 189.0702 |

| SMILES | Nc1cc(ncn1)c2ccccc2F | Useful for cheminformatics |

| CAS Registry | Generic/Combinatorial | Often cataloged under library IDs; derivatives are common.[1] |

Calculated Chemical Properties

| Parameter | Value (Est.) | Significance |

| cLogP | 1.8 – 2.1 | Moderate lipophilicity; favorable for oral bioavailability (Ro5).[1] |

| TPSA | ~51.8 Ų | Polar surface area dominated by the pyrimidine ring and amine. |

| H-Bond Donors | 1 (NH₂) | Crucial for "hinge-binding" in kinase active sites.[1] |

| H-Bond Acceptors | 3 (N, N, F) | Pyrimidine nitrogens act as acceptors; Fluorine is a weak acceptor. |

| pKa (conj. acid) | ~4.5 | The pyrimidine N1 is the most basic site. |

Part 2: Synthetic Pathways[1][3][4]

The synthesis of 6-(2-Fluorophenyl)pyrimidin-4-amine is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling reaction.[1] This route is preferred over cyclization methods (e.g., guanidine + chalcone) due to higher regioselectivity and milder conditions.

Reaction Scheme

The protocol couples 6-chloropyrimidin-4-amine with 2-fluorophenylboronic acid .[1]

Reagents & Stoichiometry[1][2]

-

Substrate: 6-Chloropyrimidin-4-amine (1.0 eq)

-

Coupling Partner: 2-Fluorophenylboronic acid (1.2 eq)[1]

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Protocol

-

Inerting: Charge a round-bottom flask with 6-chloropyrimidin-4-amine and 2-fluorophenylboronic acid. Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen, which degrades the Pd(0) catalyst.

-

Solvation: Add degassed 1,4-dioxane. Stir until solids are dispersed.

-

Activation: Add the Pd(PPh₃)₄ catalyst quickly under a stream of N₂. The solution typically turns yellow/orange.

-

Basification: Add the aqueous Na₂CO₃ solution.

-

Reflux: Heat the reaction mixture to 90–100°C for 12–16 hours. Monitor reaction progress via LC-MS (Target mass: [M+H]⁺ = 190.2).

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over MgSO₄ and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (SiO₂).

-

Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM).

-

Observation: The product typically elutes as a white to off-white solid.[1]

-

Synthesis Workflow Diagram

Caption: Logical workflow for the Suzuki-Miyaura synthesis of the target molecule.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Pyrimidine Protons:

-

δ ~8.4 ppm (s, 1H): H-2 position (between nitrogens).

-

δ ~6.8 ppm (s, 1H): H-5 position (adjacent to the phenyl ring).

-

-

Amine Protons:

-

δ ~6.9 ppm (br s, 2H): NH₂ (Exchangeable with D₂O).

-

-

Phenyl Protons:

-

δ ~7.2–7.9 ppm (m, 4H): Multiplet characteristic of 1,2-disubstitution (ortho-F). The fluorine coupling will split these signals further.

-

Mass Spectrometry (ESI-MS)[1][2][6]

-

Ionization Mode: Positive (+).

-

Parent Ion: [M+H]⁺ = 190.1 m/z.

-

Isotope Pattern: M+1 peak at ~191.1 (approx 11% intensity due to ¹³C).

Part 4: Biological & Pharmaceutical Context[1][7][8][9]

Pharmacophore Utility

This molecule serves as a Type I Kinase Inhibitor Scaffold . The 4-aminopyrimidine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.

-

Hinge Binding: The N1 of the pyrimidine accepts a hydrogen bond from the backbone NH of the kinase hinge, while the C4-NH₂ donates a hydrogen bond to the backbone carbonyl.

-

Gatekeeper Interaction: The 2-fluorophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue. The ortho-fluorine atom can induce a specific torsion angle (atropisomerism preference) that improves selectivity by relieving steric clashes or engaging in multipolar interactions with the protein environment.

Signaling Pathway Relevance

Derivatives of this scaffold are frequently screened against:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Anti-angiogenesis.

-

Adenosine A2A Receptors: Immuno-oncology targets.[1]

Mechanism of Action Diagram

Caption: Mechanism of Action (MOA) showing ATP-competitive inhibition.[1]

References

-

Suzuki Cross-Coupling Methodology

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

-

Pyrimidine Scaffolds in Kinase Inhibition

-

Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. Link

-

- Luo, H., et al. (2018). "Design and synthesis of novel 4-amino-6-arylpyrimidine derivatives." Journal of Heterocyclic Chemistry.

Solubility Profiling of 6-(2-Fluorophenyl)pyrimidin-4-amine: A Technical Guide to DMSO and Aqueous Solvation Dynamics

Executive Summary

In early-stage drug discovery, particularly within fragment-based screening (FBS) and kinase inhibitor development, pyrimidine-based scaffolds are ubiquitous. 6-(2-Fluorophenyl)pyrimidin-4-amine (MW: 189.19 g/mol ) is a highly relevant building block. However, its physicochemical profile presents a classic paradox: excellent solubility in organic stock solvents but challenging behavior in aqueous physiological media.

This whitepaper provides an in-depth mechanistic analysis of the solvation dynamics of 6-(2-Fluorophenyl)pyrimidin-4-amine in dimethyl sulfoxide (DMSO) and water. Furthermore, it establishes field-proven, self-validating experimental workflows for determining both kinetic and thermodynamic solubility, ensuring high scientific integrity in your preformulation data.

Physicochemical Profiling & Solvation Mechanics

To understand how a molecule dissolves, we must first deconstruct its structural causality. The solubility of a solid solute in any solvent is governed by the thermodynamic competition between its crystal lattice energy and its solvation energy[1].

Structural Dynamics of the Solute

The structure of 6-(2-Fluorophenyl)pyrimidin-4-amine dictates its solvation behavior:

-

The Pyrimidine-4-amine Core: Provides critical hydrogen bonding sites. The primary amine acts as a hydrogen bond donor, while the pyrimidine ring nitrogens act as hydrogen bond acceptors.

-

The 2-Fluorophenyl Ring: The introduction of a fluorine atom at the ortho-position induces a steric clash with the pyrimidine core. This forces the two aromatic rings out of coplanarity. Disruption of molecular planarity generally decreases the crystal lattice energy (lowering the melting point), which can marginally improve aqueous solubility compared to an unsubstituted planar phenyl ring[1]. However, the highly lipophilic nature of the C-F bond still drives the compound toward an overall hydrophobic profile.

DMSO Solvation Mechanics

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant and exceptional solvating power[2]. For 6-(2-Fluorophenyl)pyrimidin-4-amine, DMSO acts as a powerful hydrogen bond acceptor, interacting strongly with the primary amine. Furthermore, DMSO's structure allows it to efficiently intercalate and solvate semi-planar aromatic systems. Because of these favorable interactions, the compound is expected to exhibit exceptional solubility in DMSO (>100 mM), making it highly suitable for high-concentration stock solutions required in fragment-based screening[3].

Aqueous Solvation Limitations

In aqueous media at physiological pH (7.4), the solvation dynamics shift drastically. The pyrimidine nitrogens and the primary amine are predominantly unionized at this pH. Without an ionizable center to engage in strong ion-dipole interactions with water, the molecule relies entirely on weaker dipole-dipole interactions and hydrogen bonding. These forces are insufficient to overcome the hydrophobic penalty of the fluorophenyl ring and the energy required to break the crystal lattice, resulting in poor thermodynamic aqueous solubility.

Phase Transitions & Solvation Pathways

The method of introducing the compound to the solvent dictates the type of solubility measured. Understanding the phase transitions between solid, solvated, and supersaturated states is critical for avoiding false positives in bioassays.

Phase transitions from solid state to kinetic and thermodynamic equilibrium.

Experimental Workflows: A Self-Validating System

To generate trustworthy data, solubility protocols must be treated as self-validating systems. We must clearly delineate between Kinetic Solubility (a metastable state reached via solvent shifting) and Thermodynamic Solubility (a true equilibrium state)[4].

Workflow A: Kinetic Solubility via Solvent Shift

Kinetic solubility is the concentration at which a supersaturated solution first becomes unstable to precipitation, typically observed after diluting a concentrated DMSO stock into an aqueous medium[5]. Because the experiment begins with the drug already in solution, there is a significant risk of masking a solubility problem[6].

Step-by-Step Protocol:

-

Stock Preparation: Dissolve 6-(2-Fluorophenyl)pyrimidin-4-amine in 100% DMSO to create a 10 mM stock. Verify complete dissolution visually or via NMR[3].

-

Serial Dilution: Dispense the DMSO stock into a 96-well plate containing PBS (pH 7.4) to achieve a concentration gradient (e.g., 1 µM to 500 µM). Maintain a constant final DMSO concentration (typically 1% v/v) across all wells to prevent solvent-induced artifacts[5].

-

Incubation: Incubate the plate at 25°C for 2 hours. This timeframe allows for the onset of nucleation if the metastable limit is breached.

-

Detection (Nephelometry): Measure optical scattering at 620 nm. The "cloud point"—the concentration at which scattering significantly increases—marks the kinetic solubility limit[5].

-

Validation: Filter the turbid wells through a 0.22 µm low-binding filter plate and quantify the filtrate via HPLC-UV to confirm the exact concentration of the solute remaining in the metastable solution[6].

Workflow B: Thermodynamic Equilibrium Solubility

Thermodynamic solubility is the gold standard for preformulation. It is the equilibrium concentration when the most stable solid form sits in contact with a medium at a fixed temperature for long enough to equilibrate[5].

Step-by-Step Protocol:

-

Excess Solid Addition: Add an excess amount of crystalline 6-(2-Fluorophenyl)pyrimidin-4-amine (e.g., 5 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

-

Equilibration: Agitate the suspension on a rotary shaker at 37°C for 48 to 72 hours. Causality note: Extended time is required to ensure the system overcomes local energy minima and reaches true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet the undissolved solid without disturbing the sediment[5]. Carefully extract the supernatant and pass it through a 0.22 µm filter (pre-saturated with the compound to prevent adsorption losses).

-

Quantification: Analyze the filtered supernatant using HPLC-UV against a validated standard curve[6].

-

Self-Validation (Critical Step): Recover the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). The validity of any thermodynamic solubility measurement requires that the crystal phase remains stable. XRPD confirms that no polymorphic transformation or hydrate formation occurred during the 72-hour equilibration[4].

Workflow for kinetic and thermodynamic solubility assessment.

Quantitative Data & Predictive Metrics

Based on the structural properties of 6-(2-Fluorophenyl)pyrimidin-4-amine and the behavior of highly similar fluorophenyl-pyrimidine analogs, the following physicochemical parameters and solubility limits are established for assay planning.

| Physicochemical Parameter | Predicted / Expected Value | Analytical Method / Rationale |

| Molecular Weight | 189.19 g/mol | Exact Mass Calculation |

| cLogP | 1.8 - 2.2 | In Silico Prediction (Lipophilicity) |

| Hydrogen Bond Donors | 2 (-NH2 group) | Structural Analysis |

| Hydrogen Bond Acceptors | 3 (Pyrimidine N x2, F x1) | Structural Analysis |

| DMSO Solubility (Stock) | > 100 mM | NMR / Visual Scattering[3] |

| Kinetic Aqueous Sol. (pH 7.4) | 50 - 150 µM | Nephelometry (Metastable state)[5] |

| Thermodynamic Sol. (pH 7.4) | < 50 µM | Shake-Flask + HPLC-UV (Equilibrium)[5] |

Conclusion

For 6-(2-Fluorophenyl)pyrimidin-4-amine, the disparity between its high DMSO solubility and poor aqueous thermodynamic solubility is a direct consequence of its hydrogen-bonding profile and the lipophilicity of the fluorophenyl ring. By strictly separating kinetic and thermodynamic workflows, and employing self-validating techniques like post-assay XRPD, researchers can prevent false-positive bioassay readouts caused by supersaturation and colloidal aggregation.

References

1.[4] Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | Source: American Pharmaceutical Review | URL: 2.[3] Title: DMSO Solubility Assessment for Fragment-Based Screening | Source: PMC (National Institutes of Health) | URL: 3.[2] Title: Dimethyl sulfoxide | Source: Wikipedia | URL: 4.[6] Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT | Source: PharmaTutor | URL: 5.[5] Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures | Source: Raytor | URL: 6.[1] Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Source: Journal of Medicinal Chemistry (ACS Publications) | URL:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. raytor.com [raytor.com]

- 6. pharmatutor.org [pharmatutor.org]

Biological Activity Profile of 6-(2-Fluorophenyl)pyrimidin-4-amine Derivatives

Executive Summary: The Privileged Scaffold

The 6-(2-Fluorophenyl)pyrimidin-4-amine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural homology to the adenine base of ATP makes it an intrinsic kinomimetic , while its steric and electronic properties allow it to antagonize specific G-Protein Coupled Receptors (GPCRs), notably the Adenosine A2A receptor .

This guide dissects the structure-activity relationship (SAR) of this scaffold, focusing on the critical role of the ortho-fluorine substitution in modulating metabolic stability and conformational entropy. We provide actionable protocols for synthesis, biological evaluation, and lead optimization.

Structural Basis & SAR Logic

The Pharmacophore

The scaffold consists of three distinct functional domains, each serving a critical role in ligand-target binding:

-

Pyrimidin-4-amine Core (The Hinge Binder):

-

Acts as a bioisostere of the adenine ring in ATP.

-

The N1 and 4-amino group form a donor-acceptor motif that typically hydrogen bonds with the "hinge region" backbone of kinase domains (e.g., Glu/Met residues).

-

-

6-Position Aryl Group (The Hydrophobic Clamp):

-

Extends into the hydrophobic pocket (Selectivity Pocket/Gatekeeper region) adjacent to the ATP binding site.

-

-

2-Fluorophenyl Substitution (The "Ortho-Effect"):

-

Conformational Control: The ortho-fluorine atom creates steric clash with the pyrimidine ring, forcing the phenyl ring out of coplanarity (dihedral angle twist). This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

-

Metabolic Shielding: The C-F bond is metabolically robust. Placing it at the ortho or para position blocks Cytochrome P450-mediated hydroxylation at the most vulnerable sites of the phenyl ring.

-

Visualization: SAR Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Pharmacophore map detailing the functional roles of the 6-(2-Fluorophenyl)pyrimidin-4-amine scaffold domains.

Primary Biological Targets & Mechanism of Action

Kinase Inhibition (ATP-Competitive)

This scaffold is highly prevalent in inhibitors of Serine/Threonine kinases (e.g., p38 MAPK, BRAF) and Tyrosine kinases (e.g., BTK, EGFR).

-

Mechanism: The molecule competes directly with ATP for the catalytic cleft. The 2-fluorophenyl group often displaces water molecules in the hydrophobic back-pocket, gaining entropic binding energy.

-

Key Insight: The 2-fluoro group is often superior to unsubstituted phenyl because it fills the "gatekeeper" pocket more efficiently in kinases like p38 MAPK , improving selectivity against other kinases with smaller gatekeeper residues.

Adenosine Receptor Antagonism (A2A)

Derivatives of this scaffold function as antagonists for the Adenosine A2A receptor, a target for Parkinson’s disease and cancer immunotherapy.

-

Mechanism: They bind to the orthosteric site, preventing adenosine-mediated immunosuppression or neuronal inhibition.

-

Selectivity: The 4-amine group mimics the exocyclic amine of adenosine, while the 6-aryl group exploits the non-conserved regions of the GPCR transmembrane bundle to achieve subtype selectivity (A2A vs A1).

Biological Activity Assessment: Data Profile

The following data summarizes typical potency ranges for optimized derivatives of this class found in literature (e.g., p38 MAPK or A2A antagonists).

| Target | Assay Type | Typical IC50 / Ki | Activity Description |

| p38 MAPK | FRET / ADP-Glo | 10 nM - 150 nM | Potent inhibition of cytokine production (TNF-α, IL-6). |

| Adenosine A2A | Radioligand Binding | 5 nM - 50 nM | High affinity antagonist; reverses locomotor deficits in models. |

| BTK | Kinase Activity | 50 nM - 500 nM | Blocks B-cell receptor signaling; potential in autoimmune diseases. |

| Cytotoxicity | MTT (A549/HeLa) | 1 µM - 20 µM | Moderate antiproliferative activity; often requires further substitution for potency. |

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling (Self-Validating Protocol)

Rationale: The most robust route to the 6-aryl linkage is the palladium-catalyzed cross-coupling of a 6-chloropyrimidine precursor with 2-fluorophenylboronic acid.

Reagents:

-

4-Amino-6-chloropyrimidine (1.0 eq)

-

2-Fluorophenylboronic acid (1.2 eq)

-

Pd(dppf)Cl2 (0.05 eq)

-

K2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

-

Degassing: Dissolve reactants in Dioxane/Water. Sparge with Argon for 15 mins (Critical to prevent Pd oxidation).

-

Catalyst Addition: Add Pd(dppf)Cl2 under Argon flow.

-

Reflux: Heat to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Cool, filter through Celite, extract with EtOAc.

-

Purification: Silica gel chromatography.

-

Validation: 1H NMR must show the disappearance of the C-Cl signal and appearance of aromatic multiplets corresponding to the 2-fluorophenyl ring.

Bioassay: ADP-Glo™ Kinase Assay (Luminescence)

Rationale: A homogeneous, universal assay measuring ADP formation, directly correlating to kinase activity.

Protocol:

-

Enzyme Reaction: Incubate kinase (e.g., p38 MAPK, 5 ng/well), Substrate (e.g., MBP), ATP (10 µM), and Test Compound (0.1 nM - 10 µM) in reaction buffer for 60 mins at RT.

-

ADP-Glo Reagent: Add equal volume of ADP-Glo Reagent to terminate reaction and deplete remaining ATP. Incubate 40 mins.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

-

Read: Measure Luminescence (RLU) on a plate reader.

-

Analysis: Plot RLU vs. log[Compound] to determine IC50 using non-linear regression (Sigmoidal dose-response).

Visualization: Signaling Pathway & Assay Workflow

p38 MAPK Signaling Pathway

This diagram illustrates the downstream effects of inhibiting p38 MAPK with the scaffold, leading to reduced inflammation.

Figure 2: p38 MAPK signaling cascade showing the point of intervention by the pyrimidin-4-amine inhibitor.

Biological Evaluation Workflow

A logical flow for validating the biological activity of new derivatives.

Figure 3: Step-by-step biological evaluation workflow for pyrimidine derivatives.

ADME/Tox Profile & Future Outlook

-

Solubility: The 4-amine group aids solubility in acidic media (stomach), but the lipophilic 6-aryl tail may require formulation aids (e.g., cyclodextrins) for IV administration.

-

Metabolic Stability: The 2-fluorophenyl group significantly improves half-life compared to the unsubstituted phenyl analog by blocking ortho-oxidation.

-

Toxicity: Generally well-tolerated, but off-target inhibition of CDK2 (cell cycle) must be monitored to avoid hematological toxicity.

Future Optimization: Researchers should focus on:

-

C5-Substitution: Introducing small halogens (F, Cl) at the pyrimidine C5 position to fill additional hydrophobic pockets.

-

N-Alkylation: Modifying the 4-amino group to tune selectivity between different kinase families.

References

-

Vertex AI Search. (2023). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors. National Institutes of Health (NIH). Link

-

Vertex AI Search. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Link

-

Vertex AI Search. (2005). Synthesis and biological evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Vertex AI Search. (2020). Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives. Journal of Fluorine Chemistry. Link

-

Vertex AI Search. (2024).[1] Recent Advances in Pyrimidine-Based Drugs. MDPI Molecules. Link

Sources

6-(2-Fluorophenyl)pyrimidin-4-amine: A Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary

In contemporary medicinal chemistry, the 4-amino-6-arylpyrimidine motif has emerged as a foundational pharmacophore for the design of highly selective tyrosine and serine/threonine kinase inhibitors[1]. Specifically, 6-(2-fluorophenyl)pyrimidin-4-amine serves as a critical structural core and synthetic intermediate. By mimicking the adenine ring of ATP, this scaffold effectively anchors into the highly conserved hinge region of kinases such as FLT3, Src, and Aurora kinases[2]. This technical whitepaper explores the chemical identity, structural rationale, self-validating synthetic methodology, and biological applications of this privileged building block.

Chemical Identity & Core Identifiers

While the exact parent compound is often synthesized in situ or maintained in proprietary high-throughput screening libraries[3], its primary halogenated precursors (e.g., the 2-chloro derivative) are widely cataloged and utilized for further functionalization[4].

Table 1: Chemical Identifiers and Physical Properties

| Property / Identifier | 6-(2-Fluorophenyl)pyrimidin-4-amine | 2-Chloro-6-(2-fluorophenyl)pyrimidin-4-amine |

| CAS Registry Number | Proprietary / Library Specific | 1311278-44-0[4] |

| Molecular Formula | C₁₀H₈FN₃[5] | C₁₀H₇ClFN₃[4] |

| Molecular Weight | 189.19 g/mol [5] | 223.63 g/mol [4] |

| SMILES | Nc1cc(c2ccccc2F)ncn1 | Nc1cc(c2ccccc2F)nc(Cl)n1 |

| Structural Role | Core Pharmacophore / Hinge Binder | Synthetic Precursor for SNAr |

Structural Rationale: The 4-Amino-6-Arylpyrimidine Pharmacophore

The integration of the 6-(2-fluorophenyl)pyrimidin-4-amine core into drug candidates is driven by precise structure-activity relationship (SAR) dynamics[1][6]:

-

Hinge-Binding Mechanics: The pyrimidine N1/N3 atoms act as potent hydrogen bond acceptors, while the exocyclic 4-amino group serves as a hydrogen bond donor. This triad perfectly complements the backbone amide NH and carbonyl groups of the kinase hinge region, displacing water and anchoring the inhibitor[2].

-

Conformational Locking via Ortho-Fluoro Substitution: The fluorine atom at the ortho position of the phenyl ring creates a steric clash with the pyrimidine protons. Causality: This steric repulsion restricts the rotation of the C-C biaryl bond, locking the molecule into a slightly twisted, non-coplanar conformation. This specific dihedral angle is energetically favorable for penetrating the deep, narrow hydrophobic pocket adjacent to the ATP-binding site[1].

-

Metabolic Shielding: The highly electronegative fluorine atom blocks cytochrome P450-mediated aromatic oxidation at the ortho position, significantly extending the in vivo half-life of the resulting therapeutic agent.

Synthetic Methodology: A Self-Validating Suzuki-Miyaura Protocol

To synthesize the 6-(2-fluorophenyl)pyrimidin-4-amine core, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard. The following protocol is designed as a self-validating system , ensuring that each step is analytically confirmed before progression.

Step-by-Step Workflow

Step 1: Reagent Preparation & Degassing Combine 6-chloropyrimidin-4-amine (1.0 equiv) and 2-fluorophenylboronic acid (1.2 equiv) in a Schlenk flask. Add K₂CO₃ (2.5 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

-

Causality in Catalyst Selection: Pd(dppf)Cl₂ is non-negotiable here. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a wide bite angle that accelerates reductive elimination while easily accommodating the steric bulk of the ortho-fluoro substituent during transmetalation.

Step 2: Solvent Addition & Thermal Activation Suspend the mixture in a degassed 1,4-Dioxane/H₂O (4:1 v/v) solvent system and heat to 90°C under an inert N₂ atmosphere.

-

Causality in Solvent System: Dioxane provides the necessary high boiling point (101°C) to overcome the activation energy barrier of the sterically hindered coupling. Water is strictly required to dissolve the K₂CO₃, forming the active

species essential for the transmetalation step.

Step 3: Self-Validating In-Process Control (IPC) Do not proceed to workup based solely on elapsed time. At 8 hours, extract a 10 µL aliquot, quench in MeCN, and analyze via LC-MS.

-

Validation Metric: The reaction is only considered complete when the starting material peak (m/z 130.0) is entirely replaced by the product peak (m/z 190.1). If >5% starting material persists, spike with an additional 2 mol% Pd(dppf)Cl₂ and react for 2 more hours.

Step 4: Workup & Purification Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Fig 1. Self-validating Suzuki-Miyaura cross-coupling synthetic workflow.

Analytical Characterization

To verify the integrity of the synthesized scaffold prior to biological screening[3], the following quantitative analytical metrics must be met:

Table 2: Analytical Characterization Metrics

| Parameter | Expected Value / Description | Analytical Purpose |

| LC-MS (ESI+) | m/z [M+H]⁺ = 190.1 | Confirms exact molecular weight and parent ion[5]. |

| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H), 7.90 (td, 1H), 7.45-7.30 (m, 3H), 6.95 (s, 1H), 6.80 (br s, 2H) | Validates regiochemistry; pyrimidine H2 (8.45) and H5 (6.95) are highly diagnostic. |

| ¹⁹F NMR (DMSO-d₆) | δ -114.5 (m, 1F) | Confirms the presence of the intact ortho-fluorophenyl moiety. |

| HPLC Purity | >98% (UV at 254 nm) | Ensures suitability for high-throughput kinase screening assays[3]. |

Application in Kinase Inhibition & Signaling

Once integrated into a larger small-molecule inhibitor, the 6-(2-fluorophenyl)pyrimidin-4-amine scaffold acts as a potent disruptor of oncogenic signaling pathways. It is particularly effective against FMS-like tyrosine kinase 3 (FLT3) and Src family kinases , which are frequently mutated or overexpressed in acute myeloid leukemia (AML) and various solid tumors[1][2].

By competitively binding to the ATP pocket, the inhibitor prevents kinase autophosphorylation. This blockade halts downstream signaling cascades—specifically the STAT5 and PI3K/AKT pathways—thereby arresting leukemic cell proliferation and inducing cellular apoptosis[2].

Fig 2. FLT3/Src kinase signaling cascade modulated by 4-aminopyrimidine inhibitors.

References

-

Matrix Scientific. "3-Fluoro-5-(pyrimidin-5-yl)aniline / C10H8FN3". 1int.co.uk. URL: [Link]

-

Zhao, Z., et al. "4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry". RSC Advances (via PMC). URL:[Link]

-

Smith, A., et al. "Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia". ACS Medicinal Chemistry Letters (via PMC). URL:[Link]

-

Neumann, B., et al. "A flexible multiwell format for immunofluorescence screening microscopy of small-molecule inhibitors". Journal of Biomolecular Screening (via PubMed). URL:[Link]

-

Science of Synthesis. "Product Class 12: Pyrimidines". Thieme E-Books. URL:[Link]

Sources

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A flexible multiwell format for immunofluorescence screening microscopy of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-chloro-6-(2-fluorophenyl)pyrimidin-4-amine | 1353856-45-7 [chemicalbook.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

The Strategic Role of 6-(2-Fluorophenyl)pyrimidin-4-amine in Modern Kinase Inhibitor Discovery: An In-depth Technical Guide

Abstract

The 4-aminopyrimidine scaffold has cemented its status as a "privileged" core in the design of ATP-competitive kinase inhibitors, owing to its intrinsic ability to mimic the hydrogen bonding interactions of the adenine base of ATP with the kinase hinge region. This guide delves into the specific strategic advantages conferred by the 6-(2-Fluorophenyl)pyrimidin-4-amine core. We will dissect the molecule, analyzing the distinct roles of the 4-amino group, the 6-aryl substituent, and the critical, often underappreciated, influence of the ortho-fluoro substitution on the phenyl ring. This analysis will be grounded in established principles of medicinal chemistry and supported by structural biology data from analogous inhibitors. Furthermore, this guide provides detailed, field-proven synthetic protocols and robust bioassay methodologies to empower researchers in the rational design and evaluation of novel kinase inhibitors based on this versatile and potent scaffold.

The 4-Aminopyrimidine Scaffold: A Cornerstone of Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most important classes of drug targets, particularly in oncology.[1] The development of small molecule inhibitors that target the ATP-binding site has been a highly successful strategy. The 4-aminopyrimidine scaffold is a recurring motif in numerous clinically approved and investigational kinase inhibitors.[2] Its prevalence stems from its ability to form key hydrogen bonds with the backbone of the kinase hinge region, the flexible loop of amino acids connecting the N- and C-lobes of the kinase domain.[3] This interaction mimics that of the adenine ring of ATP, allowing these molecules to act as competitive inhibitors.[4]

The 4-amino group and one of the pyrimidine ring nitrogens typically form two hydrogen bonds with the kinase hinge, providing a strong anchoring point for the inhibitor. This bidentate hydrogen bonding is a critical determinant of high-affinity binding.[4]

Caption: Canonical hydrogen bonding of the 4-aminopyrimidine core with the kinase hinge.

Deconstructing the 6-(2-Fluorophenyl)pyrimidin-4-amine Core: A Trifecta of Functionality

The true power of the 6-(2-Fluorophenyl)pyrimidin-4-amine scaffold lies in the synergistic interplay of its three key components. Beyond the hinge-binding 4-aminopyrimidine, the 6-aryl group and its ortho-fluoro substituent provide crucial elements for achieving high potency and selectivity.

The 6-Aryl Substituent: Exploring the Hydrophobic Pocket

The 6-position of the pyrimidine ring is strategically positioned to project a substituent into a hydrophobic pocket adjacent to the adenine binding region.[5] In many kinases, this pocket is formed by hydrophobic residues that can engage in favorable van der Waals interactions with an aryl group. The nature and substitution of this aryl ring are critical for modulating the inhibitor's potency and selectivity profile.[6][7] By tailoring the steric and electronic properties of this group, medicinal chemists can optimize interactions with specific residues in the target kinase, thereby enhancing affinity and discriminating against off-target kinases.[8]

The Ortho-Fluoro Substituent: A Subtle but Powerful Modulator

The placement of a fluorine atom at the ortho position of the 6-phenyl ring is a deliberate and strategic choice in drug design. Fluorine, despite its small size, is the most electronegative element, leading to a complex interplay of electronic and steric effects.[9]

-

Inductive Effect: The strong electron-withdrawing inductive effect (-I) of fluorine can influence the pKa of nearby functional groups and alter the charge distribution of the phenyl ring. This can impact binding affinity by modulating electrostatic interactions within the kinase active site.[9]

-

Conformational Control: The ortho-fluoro substituent can induce a conformational twist in the phenyl ring relative to the pyrimidine core. This dihedral angle can be crucial for positioning other substituents on the phenyl ring for optimal interactions with the target kinase and for avoiding steric clashes.[5]

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile position can significantly improve the pharmacokinetic profile of a drug candidate by preventing its rapid degradation.[10]

-

Enhanced Binding Interactions: In some cases, the fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds with backbone amides or interactions with aromatic residues within the active site.[11]

Caption: Schematic representation of inhibitor binding within the kinase ATP pocket.

Synthesis Strategies

The synthesis of 6-(2-Fluorophenyl)pyrimidin-4-amine derivatives can be approached through several established synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired diversification of the core scaffold.

Suzuki-Miyaura Cross-Coupling: A Versatile Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of our core scaffold, this typically involves the coupling of a 6-halopyrimidin-4-amine with 2-fluorophenylboronic acid.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel suitable for inert atmosphere conditions, combine 6-chloropyrimidin-4-amine (1.0 eq.), 2-fluorophenylboronic acid (1.2 eq.), and a base such as cesium carbonate or potassium carbonate (2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, DME/water).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 eq.) or Pd(dppf)Cl₂ (0.05-0.10 eq.), to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(2-fluorophenyl)pyrimidin-4-amine.

Nucleophilic Aromatic Substitution (SNAr)

An alternative strategy involves the nucleophilic aromatic substitution of a di- or tri-halopyrimidine. This approach allows for the sequential introduction of the amino and aryl groups.

General Protocol for SNAr:

-

Reaction Setup: Dissolve a suitable starting material, such as 4,6-dichloropyrimidine (1.0 eq.), in a polar aprotic solvent like DMF or NMP.

-

First Substitution (Amination): Add an amine source, such as a solution of ammonia in an organic solvent or an ammonium salt in the presence of a base (e.g., diisopropylethylamine), and stir at a specified temperature until the monosubstituted product is formed. Monitor by TLC or LC-MS.

-

Second Substitution (Arylation): To the intermediate from the previous step, add 2-fluorophenylboronic acid and a suitable palladium catalyst and base for a Suzuki-Miyaura coupling as described in section 3.1.

-

Work-up and Purification: Follow the work-up and purification procedures outlined in the Suzuki-Miyaura protocol.

Caption: A generalized workflow for the synthesis of the core scaffold via Suzuki coupling.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once synthesized, the inhibitory activity of compounds based on the 6-(2-Fluorophenyl)pyrimidin-4-amine core must be rigorously evaluated. A tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models, is standard practice.

In Vitro Kinase Inhibition Assays (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular choice for primary screening and IC₅₀ determination due to their high-throughput nature, sensitivity, and robustness.[12]

Detailed HTRF Assay Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

-

Kinase Reaction:

-

In a low-volume 384-well plate, add the test compound dilution.

-

Add the kinase enzyme and the biotinylated substrate in the appropriate kinase buffer.

-

Initiate the kinase reaction by adding ATP at a concentration close to its Km for the specific kinase.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a detection buffer containing EDTA, an europium cryptate-labeled anti-phospho-substrate antibody, and streptavidin-XL665.

-

Incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.

-

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is used to calculate the extent of substrate phosphorylation.

-

Data Analysis: Plot the HTRF signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays: Target Engagement and Cellular Potency

Cell-based assays are essential for confirming that a compound can penetrate the cell membrane, engage its target in a cellular context, and exert a biological effect.

Protocol for a Cellular Phosphorylation Assay:

-

Cell Culture: Culture a relevant cancer cell line that overexpresses the target kinase or is dependent on its activity for proliferation.

-

Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound for a specified period (e.g., 2-24 hours).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

Target Phosphorylation Analysis:

-

Western Blotting: Analyze equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate, followed by an HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

ELISA-based assays: Use a sandwich ELISA kit to quantify the level of the phosphorylated target protein in the cell lysates.

-

-

Data Analysis: Quantify the band intensity (for Western blotting) or the ELISA signal and plot it against the inhibitor concentration to determine the cellular IC₅₀.

Structure-Activity Relationship (SAR) and Lead Optimization

The 6-(2-Fluorophenyl)pyrimidin-4-amine core provides a rich platform for SAR studies and lead optimization.

| Position | Modification | Rationale |

| C2 | Introduction of small alkyl or amino groups | Explore potential interactions with the ribose-binding pocket. |

| C5 | Halogenation or small alkyl groups | Modulate electronics and probe for steric tolerance near the gatekeeper residue. |

| 4-Amino | N-alkylation or acylation | Can improve cell permeability and modulate hinge-binding interactions. |

| Phenyl Ring | Introduction of additional substituents (e.g., -OCH₃, -CN, -SO₂NH₂) | Fine-tune interactions within the hydrophobic pocket to enhance potency and selectivity. |

Conclusion

The 6-(2-Fluorophenyl)pyrimidin-4-amine scaffold represents a highly valuable starting point for the discovery of novel kinase inhibitors. Its constituent parts each play a critical role in establishing high-affinity binding to the ATP pocket of a wide range of kinases. The 4-aminopyrimidine core provides the essential hinge-binding interactions, the 6-phenyl group allows for the exploration of a key hydrophobic pocket, and the ortho-fluoro substituent offers a subtle yet powerful means to modulate conformation, metabolism, and electronic properties. By leveraging the synthetic and analytical protocols outlined in this guide, researchers are well-equipped to rationally design and evaluate new generations of kinase inhibitors with improved potency, selectivity, and drug-like properties.

References

- Jia, Y., et al. (2016).

-

Zhao, Z., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]

-

Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Fitzgerald, C. E., et al. (2003). Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. Nature Structural Biology. [Link]

-

Wang, Z., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Chemistry & Biodiversity. [Link]

- Müller, K., et al. (2008). Fluorine in pharmaceuticals: looking beyond intuition. Science.

- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?

-

Shankar, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Forsyth, T., et al. (2012). SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

DiMauro, E.F., et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry. [Link]

-

Wahid, F. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. [Link]

-

El-Damasy, D. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]

-

Crawford, T. D., et al. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. Journal of Medicinal Chemistry. [Link]

-

Zhang, Y., et al. (2018). Structural optimization of diphenylpyrimidine scaffold as potent and selective epidermal growth factor receptor inhibitors against L858R/T790M resistance mutation in nonsmall cell lung cancer. Chemical Biology & Drug Design. [Link]

-

do Amaral, D. N., et al. (2019). A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives. Scientific Reports. [Link]

-

Wang, Y., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. [Link]

-

Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research. [Link]

-

Begnini, F., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

-

Ung, P. M., et al. (2021). Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry. ACS Infectious Diseases. [Link]

-

Venkatesan, A. M., et al. (2011). Substituted N-aryl-6-pyrimidinones: a new class of potent, selective, and orally active p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- Sharma, S. V., et al. (2009). A common mechanism of resistance to irreversible EGFR inhibitors in clinically relevant treatment-naïve models.

-

Gill, A. L., et al. (2021). Fluorine in drug discovery: Role, design and case studies. MedChemComm. [Link]

-

Fun, H. K., et al. (2007). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Wang, Y., et al. (2024). Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

El-Sayed, M. A. A., et al. (2009). 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. Journal of Heterocyclic Chemistry. [Link]

-

PDB-101. (n.d.). 4BBE: Aminoalkylpyrimidine Inhibitor Complexes with JAK2. [Link]

-

PDB-101. (n.d.). 3BYU: co-crystal structure of Lck and aminopyrimidine reverse amide 23. [Link]

-

PDB-101. (n.d.). 5OP4: Structure of CHK1 10-pt. mutant complex with aminopyrimidine LRRK2 inhibitor. [Link]

-

PDB-101. (n.d.). 4EK4: Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. [Link]

-

NCBI. (2014). 4OBP: MAP4K4 in complex with inhibitor (compound 29), 6-(2-FLUOROPYRIDIN-4-YL)PYRIDO[3,2-D]PYRIMIDIN-4-AMINE. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Profacgen. (n.d.). Cell-based Kinase Assays. [Link]

-

German Cancer Research Center. (n.d.). Kinase Activity Profiling. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ResearchGate. (n.d.). One-pot synthesis of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxyquinolin-2(1H). [Link]

-

Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. [Link]

Sources

- 1. A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The 6-(2-Fluorophenyl)pyrimidin-4-amine Scaffold: A Strategic Pharmacophore in Medicinal Chemistry

[1][2][3]

Executive Summary & Pharmacophore Analysis

6-(2-Fluorophenyl)pyrimidin-4-amine represents a "privileged structure" in drug discovery.[1] Its utility stems from its ability to mimic the adenine ring of ATP, making it a potent scaffold for ATP-competitive inhibitors (kinases, ATPases) and purinergic receptor ligands (Adenosine A2A/A1).[2]

Core Structural Attributes[1][2][3][4][5][6][7][8]

-

Adenine Mimicry: The pyrimidine-4-amine core presents a Donor-Acceptor (D-A) motif at the N3 and 4-NH2 positions, perfectly complementing the "hinge region" backbone carbonyl and amide NH of many kinase active sites.[1]

-

The Ortho-Fluorine Effect: The substitution of the phenyl ring at the 6-position with a 2-fluoro group is not merely decorative.[1] It serves three critical functions:

-

Conformational Locking: The steric bulk and electrostatic repulsion of the fluorine atom often force the phenyl ring out of coplanarity with the pyrimidine, creating a twisted biaryl conformation that improves selectivity for specific hydrophobic pockets (e.g., the Gatekeeper region in kinases).[2]

-

Metabolic Blockade: The C-F bond protects the metabolically vulnerable ortho-position from Cytochrome P450-mediated oxidation.[1]

-

Lipophilicity Modulation: Fluorine increases lipophilicity (

) facilitates membrane permeability while modulating the pKa of the central pyrimidine ring.[1]

-

Structural Biology: Mechanism of Action

Understanding the binding mode is essential for rational drug design.[1] The following diagram illustrates the interaction of this scaffold within a typical Kinase ATP-binding pocket.

Hinge Binding & Conformational Control Pathway[1][2][3]

Figure 1: Pharmacophore mapping of the scaffold. The 4-amine/N3 motif binds the hinge, while the 2-fluorophenyl group exploits the hydrophobic back-pocket.[1]

Synthetic Methodologies

The synthesis of 6-(2-fluorophenyl)pyrimidin-4-amine derivatives typically follows a convergent approach. The most robust route utilizes a Suzuki-Miyaura Cross-Coupling followed by or preceding a Nucleophilic Aromatic Substitution (SNAr) .[1]

Route A: The Dichloropyrimidine Approach (Standard)

This protocol is preferred for generating libraries where the amine at position 4 varies.[1][2]

-

Step 1 (SNAr): Selective displacement of the 4-chloro group with ammonia (or a primary amine).[1]

-

Step 2 (Suzuki): Coupling of the remaining 6-chloro intermediate with 2-fluorophenylboronic acid.[1]

Route B: The Chalcone-Guanidine Cyclization (De Novo)

Preferred for large-scale synthesis of the specific core without variable amine substitutions.[1]

-

Condensation: 2-Fluorobenzaldehyde + Methyl ketone

Chalcone.[1] -

Cyclization: Chalcone + Guanidine (or Amidine)

Pyrimidine core.[1][2]

Synthetic Workflow Diagram

Figure 2: Convergent synthesis via SNAr and Suzuki coupling strategies.

Detailed Experimental Protocol

Objective: Synthesis of 6-(2-fluorophenyl)pyrimidin-4-amine via Suzuki Coupling. Scale: 10 mmol.

Materials

-

6-chloropyrimidin-4-amine (1.29 g, 10 mmol) [Commercially available or synthesized from 4,6-dichloropyrimidine].[1][2]

-

Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%).[1][2]

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.[1]

-

Reagent Loading: Add 6-chloropyrimidin-4-amine (1.0 eq) and 2-Fluorophenylboronic acid (1.1 eq) to the flask.

-

Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and 2M Na2CO3 (10 mL).

-

Catalyst Addition: Add Pd(PPh3)4 (0.58 g) quickly to minimize air exposure.

-

Reaction: Heat the mixture to 90°C for 12–16 hours under inert atmosphere. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1]

-

Work-up:

-

Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel).

Comparative Data: Substituent Effects

The following table highlights why the 2-fluoro substitution is superior to other analogs in specific medicinal chemistry campaigns (e.g., p38 MAP Kinase or Adenosine A2A antagonism).

| Substituent (R) | Electronic Effect | Steric Bulk (A value) | Metabolic Stability | Primary Utility |

| 2-Fluoro (Target) | Inductive Withdrawal (-I) | Small (0.[1][2]27) | High | Conformational lock + Hinge binding |

| 2-Chloro | Inductive/Mesomeric | Medium (0.[1]43) | Moderate | Increased lipophilicity; often too bulky |

| 2-Hydrogen | Neutral | None | Low | Baseline activity; prone to oxidation |

| 2-Methoxy | Electron Donor (+M) | Large | Low | Solubilizing; risk of demethylation |

| 4-Fluoro | Inductive (-I) | Small | High | Para-blocking; less effect on ring torsion |

Applications in Drug Development

This specific scaffold is a substructure in several high-profile research areas:

-

MDM2-p53 Inhibitors: Derivatives of this scaffold have been explored as MDM2 inhibitors.[1][3] The fluorophenyl group occupies the hydrophobic cleft of MDM2 (mimicking the Trp23 of p53), while the pyrimidine core scaffolds the interaction.[2]

-

Reference: Research indicates 4-(3-chloro-2-fluorophenyl) analogs show nanomolar affinity for MDM2 [1].[1]

-

-

Adenosine A2A Antagonists: The 4-aminopyrimidine core is structurally homologous to the adenine of adenosine.[1] By substituting the 6-position with a 2-fluorophenyl, researchers increase selectivity for the A2A receptor over A1, relevant in Parkinson's disease therapeutics and cancer immunotherapy.[1][2]

-

Kinase Inhibitors (JAK/SYK): The scaffold is frequently used in fragment-based drug discovery (FBDD) screens.[1] The 2-fluoro group is often critical for inducing the "atropisomeric twist" required to fit into the ATP binding pocket of tyrosine kinases without clashing with the gatekeeper residue.[1]

References

-

MDM2 Inhibitor Discovery: Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115).[1] Source: Journal of Medicinal Chemistry (ACS).[1] URL:[Link][1][2]

-

Synthesis & Characterization: Title: Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Source: Polycyclic Aromatic Compounds (Taylor & Francis).[1][2] URL:[Link][1][2][4][5]

-

PubChem Compound Summary: Title: 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine (Structural Analog).[1] Source: National Library of Medicine (NIH).[1] URL:[Link][1][2]

Pharmacophore Modeling of 6-(2-Fluorophenyl)pyrimidin-4-amine Scaffolds: A Comprehensive Technical Guide for Kinase Inhibitor Design

Executive Summary

The rational design of small-molecule kinase inhibitors requires a precise understanding of the spatial and electronic interactions within the ATP-binding pocket. The 6-(2-fluorophenyl)pyrimidin-4-amine scaffold has emerged as a highly privileged chemotype for targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Src-family kinases (SFKs).

This whitepaper provides an in-depth technical framework for the pharmacophore modeling of this specific scaffold. As a Senior Application Scientist, I have structured this guide to move beyond theoretical modeling, bridging the gap between computational prediction (in silico) and empirical validation (in vitro). By dissecting the causality behind the scaffold's structural features and providing self-validating experimental protocols, this guide serves as a robust blueprint for drug development professionals.

Structural Rationale & Target Biology

To build an accurate pharmacophore model, we must first establish the mechanistic causality of the scaffold's functional groups. The 6-(2-fluorophenyl)pyrimidin-4-amine molecule is not a random assembly of rings; it is a highly engineered system designed to exploit specific micro-environments within the kinase domain.

The Pyrimidin-4-amine Core: The Hinge Binder

The pyrimidin-4-amine moiety acts as a bioisostere of the adenine ring of ATP, allowing it to mimic key hydrogen-bonding interactions within the kinase hinge region[1]. Specifically, the N1 nitrogen of the pyrimidine ring acts as a Hydrogen Bond Acceptor (HBA), while the C4-exocyclic amine acts as a Hydrogen Bond Donor (HBD). In EGFR, these features form critical bidentate interactions with the backbone NH and carbonyl groups of Met793[2].

The ortho-Fluoro Substitution: Conformational Locking

The addition of a fluorine atom at the ortho position of the pendant phenyl ring is a calculated thermodynamic optimization. In a planar conformation, the ortho-fluorine creates a severe steric clash with the C5-proton of the pyrimidine core[3]. To relieve this strain, the molecule is forced to adopt an orthogonal (out-of-plane) dihedral angle.

This restricted conformation perfectly aligns the phenyl ring for insertion into the hydrophobic specificity pocket adjacent to the hinge region. By pre-organizing the molecule into its bioactive conformation, the ortho-fluoro substitution minimizes the entropic penalty upon binding, significantly enhancing target affinity[4].

Causality of scaffold structural features and their specific kinase binding interactions.

Target Biology: EGFR Signaling Pathway

When targeting EGFR, the scaffold acts as an ATP-competitive inhibitor. By occupying the ATP-binding pocket, it prevents the autophosphorylation of the receptor's intracellular kinase domain, thereby halting downstream oncogenic signaling cascades such as the PI3K/AKT and RAS/MAPK pathways[5].

EGFR signaling pathway and targeted inhibition by the pyrimidin-4-amine scaffold.

Pharmacophore Modeling Workflow

A successful pharmacophore model must capture the 3D spatial arrangement of the steric and electronic features necessary to trigger the biological response[6]. The following methodology details the generation of a structure-based pharmacophore model.

Step-by-Step Methodology

-

Target Structure Preparation: Import a high-resolution X-ray crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17 or similar) into your computational suite (e.g., MOE or Discovery Studio). Remove water molecules (unless bridging waters are identified as critical) and protonate the structure at physiological pH (7.4) to ensure accurate hydrogen-bonding networks.

-

Ligand Conformational Analysis: Generate a conformational ensemble for the 6-(2-fluorophenyl)pyrimidin-4-amine scaffold. Perform a dihedral angle scan between the pyrimidine and phenyl rings. Filter out high-energy planar conformations, isolating the orthogonal conformers dictated by the ortho-fluoro steric clash.

-

Feature Extraction: Map the interaction points between the orthogonal ligand and the kinase active site. Define the N1 as an HBA, the C4-amine as an HBD, the pyrimidine as an Aromatic Ring (AR), and the 2-fluorophenyl group as a Hydrophobic/Halogen Bond feature.

-

Model Generation & Radius Tolerance: Assign spatial coordinates and tolerance spheres (typically 1.0–1.5 Å) to each feature to account for protein flexibility.

-

Model Validation: Screen the generated pharmacophore against a validated dataset containing known active kinase inhibitors and structurally similar inactive decoys. Generate a Receiver Operating Characteristic (ROC) curve. A valid model must yield an Area Under the Curve (AUC) > 0.85, proving its ability to selectively enrich active compounds.

Step-by-step pharmacophore modeling and validation workflow.

Quantitative Data & SAR Analysis

To demonstrate the impact of the ortho-fluoro substitution, we summarize the Structure-Activity Relationship (SAR) data and the corresponding pharmacophore feature mapping.

Table 1: Impact of Phenyl Substitution on Kinase Inhibition (Representative Data)

| Scaffold Derivative | Dihedral Angle (Predicted) | Entropic Penalty | EGFR IC₅₀ (nM) | Causality / Rationale |

| 6-(Phenyl)pyrimidin-4-amine | ~20° - 40° | High | 145.0 | Lack of steric clash allows near-planar rotation; high entropic cost to adopt bioactive pose. |

| 6-(4-Fluorophenyl)pyrimidin-4-amine | ~20° - 40° | High | 112.0 | para-fluoro improves lipophilicity but fails to restrict the dihedral angle. |

| 6-(2-Fluorophenyl)pyrimidin-4-amine | ~75° - 90° | Low | 12.5 | ortho-fluoro forces orthogonal conformation, perfectly pre-organizing the molecule for the specificity pocket[3]. |

Table 2: Core Pharmacophore Features for the 6-(2-Fluorophenyl)pyrimidin-4-amine Scaffold

| Feature Type | Scaffold Origin | Interacting Kinase Residue (EGFR) | Tolerance Radius |

| Hydrogen Bond Donor (HBD) | C4-Amine (-NH₂) | Met793 (Backbone Carbonyl) | 1.2 Å |

| Hydrogen Bond Acceptor (HBA) | Pyrimidine N1 | Met793 (Backbone NH) | 1.2 Å |

| Aromatic Ring (AR) | Pyrimidine Core | Leu718 / Val726 (CH-π interaction) | 1.5 Å |

| Hydrophobic / Halogen (HYD) | 2-Fluorophenyl | Lys745 / Specificity Pocket | 1.8 Å |

Experimental Validation Protocols

A computational model is only a hypothesis until empirically proven. The following protocols represent a self-validating system: the biochemical assay confirms the mechanism of action (ATP-competition), while X-ray crystallography confirms the 3D spatial predictions of the pharmacophore.

Protocol 1: ADP-Glo™ In Vitro Kinase Assay (Mechanism Validation)

To prove that the scaffold acts as an ATP-competitive hinge binder, we utilize a luminescence-based assay that quantifies ADP production[5]. By testing the inhibitor at varying ATP concentrations, we can calculate the Michaelis constant (

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of the 6-(2-fluorophenyl)pyrimidin-4-amine inhibitor in 100% DMSO. Dilute recombinant human EGFR kinase domain (e.g., WT or L858R mutant) in Kinase Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)[5].

-

Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor (or DMSO control). Add 10 µL of a master mix containing Poly(Glu, Tyr) 4:1 peptide substrate and ATP (test at 10 µM and 1 mM ATP to assess competitiveness)[5],[7].

-

Initiation & Incubation: Initiate the reaction by adding 10 µL of the diluted EGFR enzyme. Incubate at 30°C for 60 minutes.

-

ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete unreacted ATP. Incubate for 40 minutes at room temperature[5].

-